5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one
Description
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5,7-dicyclopropyl-2,6-dihydropyrrolo[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C12H13N3O/c16-12-9-8(5-13-15-12)10(6-1-2-6)14-11(9)7-3-4-7/h5-7,14H,1-4H2,(H,15,16) |
InChI Key |
FDZHQCQASOFRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=NNC(=O)C3=C(N2)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
- Starting Materials: Pyrrole derivatives substituted with cyclopropyl groups at positions corresponding to 5 and 7.
- Cyclization Conditions: Reaction solvents such as ethanol or dimethylformamide (DMF) are commonly used due to their polarity, which facilitates nucleophilic substitution reactions necessary for ring closure.
- Temperature: Moderate heating (60–80°C) is optimal to promote cyclization while minimizing side reactions or decomposition.
- Catalysts: Potassium carbonate (K2CO3) or similar bases are often employed to facilitate nucleophilic attack during cyclization.
Industrial Scale Considerations
- Continuous Flow Reactors: For scale-up, continuous flow techniques improve reaction control and yield.
- Purification: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to purify and verify compound integrity.
- Yield Optimization: Reaction parameters such as solvent polarity, temperature, and catalyst loading are systematically optimized to maximize yield and purity.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during cyclization.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, including cyclopropyl ring integrity and position of substituents.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity with typical acceptance criteria of 98–102% assay and impurities below 0.15%.
| Parameter | Description | Optimal Condition | Notes |
|---|---|---|---|
| Solvent | Polarity affects cyclization efficiency | Ethanol or DMF | Polar solvents enhance nucleophilicity |
| Temperature | Controls reaction rate and side reactions | 60–80°C | Higher temps risk cyclopropyl ring opening |
| Catalyst | Facilitates nucleophilic substitution | K2CO3 (10 mol%) | Base promotes cyclization |
| Reaction Time | Sufficient for complete cyclization | Several hours (varies) | Monitored by TLC |
| Purification | Removes impurities and side products | HPLC, column chromatography | Essential for research-grade material |
- The cyclization approach reliably produces the target bicyclic compound with yields typically ranging from 60% to 80%.
- Maintaining cyclopropyl substituents intact requires mild reaction conditions; harsh conditions lead to ring opening or decomposition.
- Analytical data confirm the structure and purity, with NMR showing characteristic signals for the cyclopropyl protons and fused heterocycle.
- Preliminary biological assays suggest potential anticancer activity, motivating further synthetic modifications and derivative preparation.
Synthesis of Pyrrole Precursor: Introduction of cyclopropyl groups at positions 5 and 7 on a pyrrole ring.
- Formation of Pyridazine Intermediate: Construction of a pyridazine ring precursor bearing complementary substituents.
- Cyclization Reaction: Under controlled temperature and solvent, the pyrrole and pyridazine precursors undergo intramolecular cyclization to form the fused pyrrolo[3,4-d]pyridazinone core.
- Purification and Characterization: The crude product is purified by column chromatography and characterized by NMR, MS, and HPLC.
The preparation of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is accomplished primarily through cyclization of appropriately substituted pyrrole and pyridazine precursors. Careful optimization of reaction conditions—including solvent choice, temperature, and catalyst presence—is critical to preserving the sensitive cyclopropyl groups and achieving high purity and yield. Analytical techniques such as NMR, MS, and HPLC are essential for monitoring and confirming the synthesis. This methodology supports ongoing research into the compound’s biological activity and derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the detailed molecular targets and pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Framework
- Target Compound: Pyrrolo[3,4-d]pyridazinone core.
- Thieno[3,4-d]pyridazinone Analogues: Compound 4 () replaces the pyrrolo ring with a thieno ring, incorporating sulfur. This enhances π-conjugation, as evidenced by its UV/Vis λmax at 464 nm (vs.
- Pyrazolo[1,2-a]pyridazinones: Compounds 10a, 16a, and 16b () feature a pyrazolo ring fused to pyridazinone. These lack the cyclopropyl groups but include methoxy and methyl substituents, altering electronic properties (e.g., IR carbonyl peaks at 1645–1700 cm⁻¹) .
Substituent Effects
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 5,7-Dicyclopropyl | C₁₂H₁₃N₃O | 215.25 | Ketone, Cyclopropane |
| Compound 4 (Thieno analogue) | 7-Amino, 5-methyl, p-tolylazo | C₂₁H₁₉N₅OS | 389.43 | Azo, Amino, Thiophene |
| Compound 16a (Pyrazolo) | 7-Methoxy, 3-methyl | C₉H₁₂N₂O₂ | 180.21 | Methoxy, Methyl |
| Compound 10c (Pyrazolo) | 3,6,7-Trimethyl | C₁₀H₁₄N₂O | 178.23 | Methyl |
Physicochemical Properties
Biological Activity
5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one (CAS Number: 2060027-49-6) is a novel compound with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₃O
- Molecular Weight : 215.25 g/mol
- Structure : The compound features a pyrrolo[3,4-d]pyridazin core with two cyclopropyl groups at the 5 and 7 positions.
The biological activity of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Key Findings
- Kinase Inhibition : The compound has shown potential as an ATP-competitive inhibitor against certain kinases. For instance, in vitro assays indicated that it effectively inhibited the growth of cancer cell lines by targeting specific signaling pathways associated with tumor growth and metastasis .
- Antiproliferative Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects on various human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values range from nanomolar to micromolar levels depending on the specific cell line tested .
Case Studies
Several studies have investigated the biological effects of 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one:
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of the compound against multiple human cancer cell lines. The results indicated that the compound inhibited cell proliferation with IC₅₀ values ranging from 50 nM to 300 nM across different cell types. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Study 2: Pharmacokinetics and Metabolism
Another study focused on the pharmacokinetic properties of the compound in animal models. It was found to have moderate bioavailability and a favorable metabolic profile compared to similar compounds. The research highlighted the importance of structural modifications to enhance its pharmacokinetic properties while maintaining biological efficacy .
Comparative Table of Biological Activity
Q & A
Q. What are the optimal synthetic routes for 5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolo[3,4-d]pyridazinone derivatives often involves alkylation or cyclization reactions. For example, alkylation of pyrrolo[3,4-d]pyridazinone precursors with arylpiperazine derivatives in ethanol under reflux conditions (60–80°C) has been effective for analogous compounds . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction efficiency.
- Catalyst use : Base catalysts (e.g., K₂CO₃) can enhance nucleophilic substitution steps.
- Temperature control : Maintaining temperatures below 100°C prevents decomposition of thermally sensitive intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates pure products.
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer : A combination of techniques ensures accurate structural validation:
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for cyclopropyl and pyrrolo-pyridazinone moieties (δ ~1.0–1.5 ppm for cyclopropyl CH₂; δ ~7.5–8.5 ppm for aromatic protons) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₃H₁₅N₃O: 230.1283) .
- InChI descriptors : Cross-referencing PubChem data (e.g., InChI=1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H) ensures consistency with known analogs .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies on related pyrrolo-pyridazinones indicate:
- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactam ring.
- Long-term stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., ring-opened byproducts) .
Advanced Research Questions
Q. How do cyclopropyl substituents at positions 5 and 7 influence electronic properties and reactivity?
- Methodological Answer : Cyclopropyl groups induce steric hindrance and electron-withdrawing effects, altering reactivity:
- Electronic effects : DFT calculations show cyclopropyl moeties reduce electron density on the pyridazine ring, favoring electrophilic substitutions at position 3 .
- Ring strain : Cyclopropane’s angle strain increases susceptibility to ring-opening under acidic conditions (e.g., HCl/MeOH), requiring pH-controlled environments (pH 6–8) .
- Biological implications : Enhanced lipophilicity improves membrane permeability, as seen in pharmacological chaperones like M-45373 .
Q. How can researchers address unexpected ring-cleavage products during reactions?
- Methodological Answer : Pyridazine ring cleavage, observed in reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate), can be mitigated by:
- Reagent selection : Avoid strong oxidizing agents; use milder conditions (e.g., room temperature, THF instead of DMSO).
- Additives : Introduce radical scavengers (e.g., BHT) to suppress free radical-mediated cleavage .
- Monitoring : Use in-situ FTIR or LC-MS to detect early cleavage intermediates (e.g., dicarboxylate adducts at m/z 320–350) .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., RIPK1 inhibition vs. off-target effects) require:
- Assay standardization : Use isogenic cell lines and control compounds (e.g., necrostatin-1 for RIPK1) to normalize results .
- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-analysis : Cross-reference PubChem bioactivity data (AID 743255) with in-house results to identify outliers .
Data Contradiction Analysis
Example Issue : Divergent solubility reports in DMSO (10 mM vs. 5 mM).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
